3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one
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Overview
Description
3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one is a useful research compound. Its molecular formula is C13H17N3O2S and its molecular weight is 279.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazo[2,1-b]thiazoles, a class of compounds to which this molecule belongs, have been studied for their potential biomedical applications . For instance, some imidazo[2,1-b]thiazoles have been found to inhibit indolamine 2,3-dioxygenase 1 (IDO1), a key enzyme involved in the metabolism of tryptophan .
Mode of Action
It’s worth noting that imidazo[2,1-b]thiazoles can interact with their targets in various ways depending on their structure and the nature of the target . For instance, they can bind to the active site of an enzyme, thereby inhibiting its activity .
Biochemical Pathways
Given that some imidazo[2,1-b]thiazoles are known to inhibit ido1 , it can be inferred that this compound might affect the kynurenine pathway, which is involved in the metabolism of tryptophan.
Result of Action
Given the potential inhibitory effects of imidazo[2,1-b]thiazoles on ido1 , it can be inferred that this compound might modulate the immune response, as IDO1 plays a key role in immune regulation.
Biochemical Analysis
Biochemical Properties
It is known that imidazothiazoles, a class of compounds to which it belongs, have been studied for their potential as effective molecular scaffolds for synthetic, structural, and biomedical research . They have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related imidazothiazole derivatives have been shown to exhibit cytotoxic activity on various human tumor cell lines . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazothiazole derivatives can undergo oxidative metabolism to yield reactive species that form conjugates with glutathione . This suggests that 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that imidazothiazole derivatives can undergo oxidative metabolism, possibly involving thiazole ring epoxidation as the rate-limiting step
Biological Activity
3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a fused imidazo[2,1-b]thiazole ring system, which is known for its pharmacological significance. The general structure can be represented as follows:
- Chemical Formula : C₁₃H₁₅N₃OS
- Molecular Weight : 253.35 g/mol
- SMILES Notation :
CC1=NC2=C(N1)C(=S)N=C2C(C(=O)N3CCOCC3)C
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Recent studies have utilized various synthetic methodologies including cyclization reactions that form the imidazo[2,1-b]thiazole core followed by functionalization to introduce the morpholinopropanone moiety.
Antimicrobial Properties
Recent evaluations have shown that compounds with imidazo[2,1-b]thiazole structures exhibit significant antimicrobial activity. For instance:
- Antitubercular Activity : In vitro studies indicate that derivatives of imidazo[2,1-b]thiazole exhibit potent activity against Mycobacterium tuberculosis. Compounds with specific substituents on the thiazole ring demonstrated minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL, suggesting strong antitubercular potential .
Antiviral Activity
Research has also highlighted antiviral properties against various viruses. For example, certain derivatives have shown effectiveness against Coxsackie B4 virus and Feline coronavirus, indicating their potential as antiviral agents .
Cytotoxicity
The cytotoxicity profile of this compound is favorable, exhibiting low toxicity against normal human cell lines while maintaining efficacy against pathogenic cells. This characteristic is crucial for drug development as it suggests a favorable therapeutic index .
Research Findings and Case Studies
Properties
IUPAC Name |
3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-10-8-16-11(9-19-13(16)14-10)2-3-12(17)15-4-6-18-7-5-15/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILYHADLMXUTBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)CCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.